

# A Technical Guide to 4-Chloro-1,2-dimethoxybenzene

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## Compound of Interest

Compound Name: 4-Chloro-1,2-dimethoxybenzene

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This document provides a comprehensive technical overview of **4-Chloro-1,2-dimethoxybenzene**, a halogenated aromatic ether with applications in organic synthesis and as a building block for more complex molecules.

## Chemical Identity and Nomenclature

The compound **4-Chloro-1,2-dimethoxybenzene** is systematically named under IUPAC nomenclature.<sup>[1][2]</sup> It is also widely known by its common name, 4-Chloroveratrole.<sup>[1][2]</sup>

Table 1: Chemical Identifiers

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | <b>4-chloro-1,2-dimethoxybenzene</b> <sup>[1]</sup>              |
| Common Name       | 4-Chloroveratrole <sup>[1][2]</sup>                              |
| CAS Number        | 16766-27-1 <sup>[1][2]</sup>                                     |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> ClO <sub>2</sub> <sup>[1][2]</sup> |
| Molecular Weight  | 172.61 g/mol <sup>[1]</sup>                                      |
| InChIKey          | RXJCXGJKJZARAW-UHFFFAOYSA-N <sup>[1][2]</sup>                    |

| SMILES | COC1=C(C=C(C=C1)Cl)OC[1] |

## Physicochemical Properties

**4-Chloro-1,2-dimethoxybenzene** is a solid at room temperature. A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Data for **4-Chloro-1,2-dimethoxybenzene**

| Property       | Value                                  |
|----------------|--|
| Melting Point  | 75 °C[3]                               |
| Boiling Point  | 237-240 °C (at 739 Torr)[3]            |
| Density        | 1.155 g/cm <sup>3</sup> (Predicted)[3] |
| Flash Point    | 77.7 °C[3]                             |
| Vapor Pressure | 0.185 mmHg at 25°C[3]                  |

| XLogP3 | 2.4 |

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-Chloro-1,2-dimethoxybenzene**.

Table 3: Key Spectroscopic Data

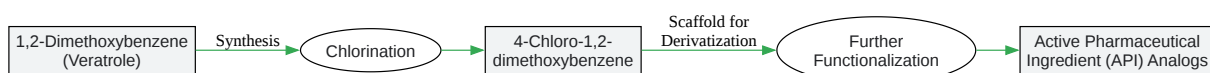
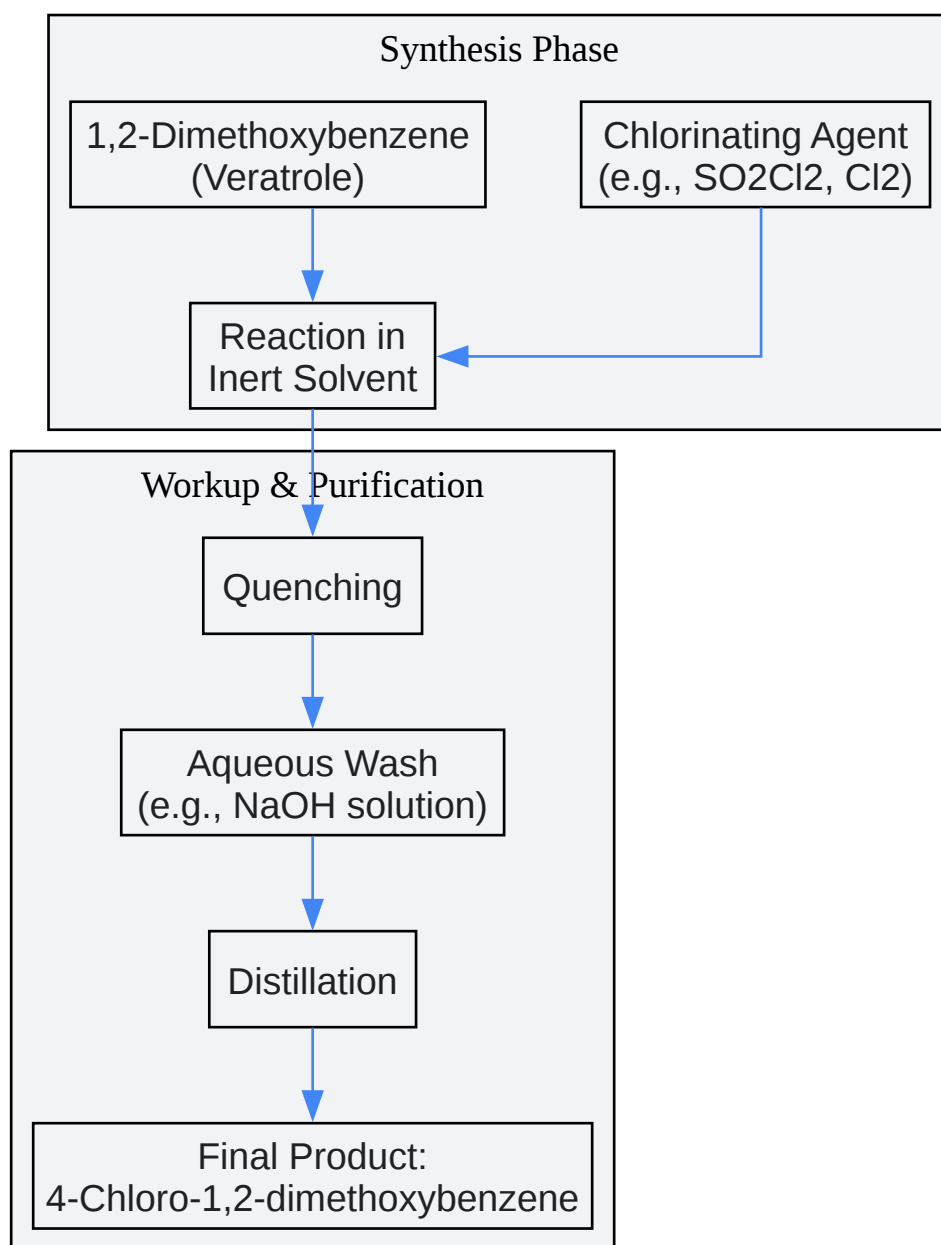
| Technique           | Key Signals/Information                           |
|---------------------|---|
| GC-MS               | Major peaks observed at m/z 172 and 157.<br>[1]   |
| <sup>17</sup> O NMR | Spectra available for structural confirmation.[1] |

| Kovats Retention Index | Standard non-polar: 1300-1318; Standard polar: 1951-1994.[1] |

## Synthesis and Experimental Protocols

**4-Chloro-1,2-dimethoxybenzene** is commonly synthesized via the electrophilic chlorination of 1,2-dimethoxybenzene (veratrole). The following provides a generalized workflow and a more detailed experimental protocol based on related syntheses.

The synthesis of chlorinated dimethoxybenzenes typically follows a standard electrophilic aromatic substitution pathway. The workflow involves the reaction of the substrate with a chlorinating agent, followed by workup and purification.



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## References

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- To cite this document: BenchChem. [A Technical Guide to 4-Chloro-1,2-dimethoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092193#iupac-name-for-4-chloro-1-2-dimethoxybenzene]

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